molecular formula C28H32N2O6 B14041279 Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid

Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid

Cat. No.: B14041279
M. Wt: 492.6 g/mol
InChI Key: ZZDFHYVWWKYHTI-KWMCUTETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid is a complex organic compound. It is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect amino acids during the coupling process.

Preparation Methods

The synthesis of Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of reagents such as isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to remove protective groups or modify the compound’s structure.

    Substitution: Substitution reactions are common, especially in the presence of nucleophiles or electrophiles.

    Common Reagents and Conditions: Reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) are frequently used. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid has several scientific research applications:

    Chemistry: It is used in peptide synthesis as a protected amino acid derivative.

    Biology: The compound is utilized in the study of protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The Fmoc and Boc groups protect the amino acid during synthesis, allowing for selective reactions to occur. The pathways involved include the formation of peptide bonds and the removal of protective groups under specific conditions.

Comparison with Similar Compounds

Similar compounds include other Fmoc and Boc protected amino acids. These compounds share the protective groups but differ in their amino acid structures. The uniqueness of Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid lies in its specific structure, which provides distinct reactivity and applications.

Properties

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

(3aR,7aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid

InChI

InChI=1S/C28H32N2O6/c1-27(2,3)36-26(34)30-15-18-14-29(13-12-28(18,17-30)24(31)32)25(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32)/t18-,28-/m1/s1

InChI Key

ZZDFHYVWWKYHTI-KWMCUTETSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CN(CC[C@]2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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